

cilomilast volume of distribution and protein binding

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Compound Focus: Cilomilast

CAS No.: 153259-65-5

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Cilomilast Pharmacokinetic Parameters

The table below summarizes the core quantitative data on **cilomilast**'s volume of distribution and protein binding, derived from clinical pharmacology reviews [1] [2] [3].

Parameter	Value	Additional Context
Volume of Distribution at Steady State (V_{ss})	~17 L	Suggests distribution is largely limited to plasma and extracellular fluid [1] [2].
Plasma Protein Binding	99.4%	Binding is concentration-independent at clinically relevant doses [1] [2].
Fraction Unbound in Plasma (f_{up})	0.6%	-
Plasma Clearance	~2 L/h	Almost entirely metabolic [1] [2].
Terminal Elimination Half-Life	~6.5 hours	Supports twice-daily dosing regimen [1] [2] [3].

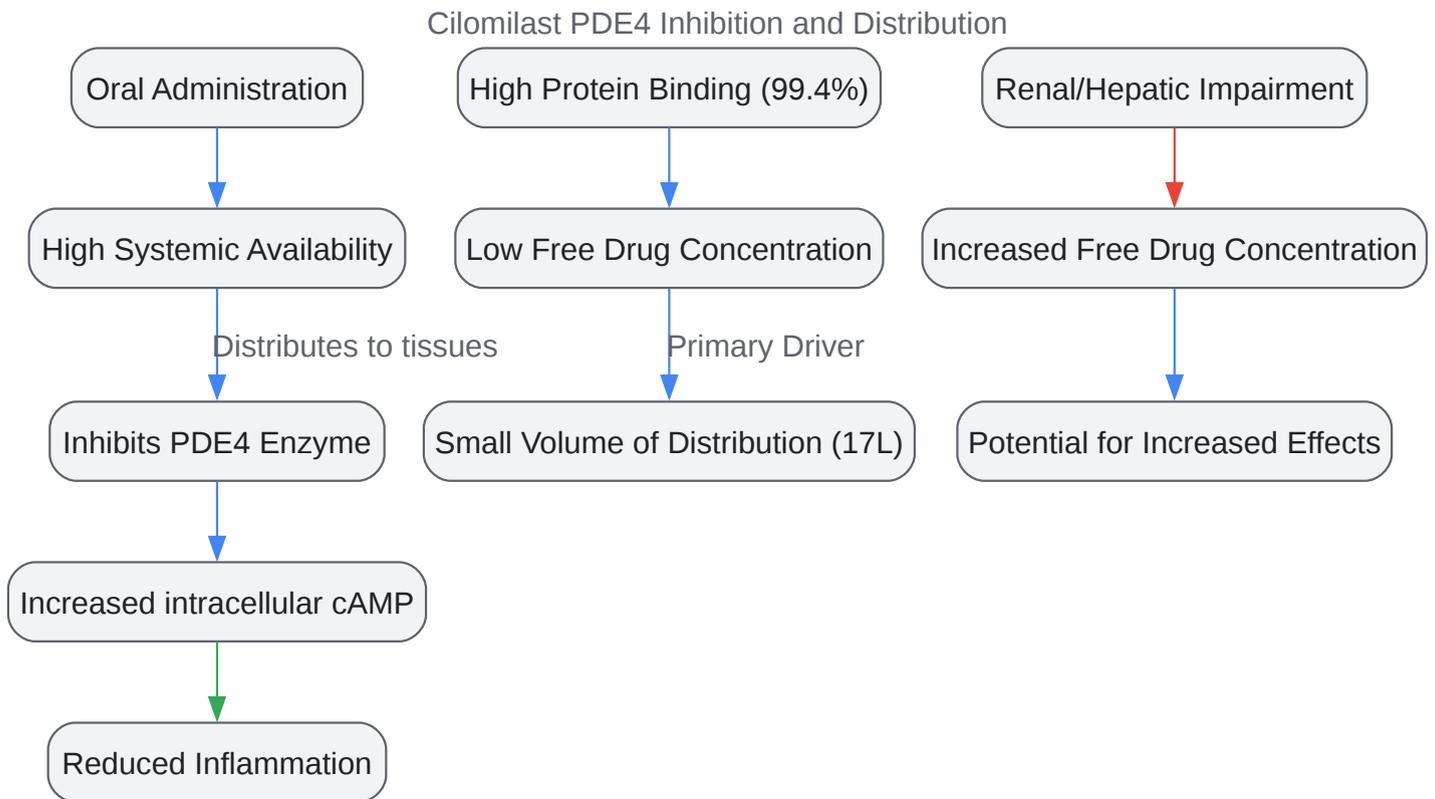
Impact of Organ Impairment and Drug Interactions

The high protein binding and small volume of distribution have important clinical implications, particularly for patients with pre-existing conditions.

- **Renal or Hepatic Impairment:** While total plasma **cilomilast** concentrations did not change significantly, the **concentrations of unbound (free) cilomilast increased with declining renal or hepatic function** [1] [2]. This underscores the importance of monitoring these patients, as the unbound fraction is pharmacologically active.
- **Drug-Drug Interactions:** **Cilomilast** has a low potential for clinically relevant drug interactions. Its metabolism occurs through multiple parallel pathways, primarily via CYP2C8 [1] [2].
 - **Digoxin:** **Cilomilast** showed no clinically significant interaction with digoxin [4] [5].
 - **Erythromycin:** Concurrent use was associated with an increased incidence of gastrointestinal adverse events, believed to be a **pharmacodynamic interaction** rather than a pharmacokinetic one [1] [2].

Mechanism of Action and Pharmacokinetic Relationships

Cilomilast is a selective phosphodiesterase-4 (PDE4) inhibitor. Its primary mechanism and the relationship between its protein binding and volume of distribution are outlined below.



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***Cilomilast's** high protein binding limits tissue distribution, resulting in a small volume of distribution. Inhibition of PDE4 increases cAMP, mediating anti-inflammatory effects.*

Experimental Methodology Insights

The search results do not provide the specific experimental protocols used to determine these parameters for **cilomilast**. However, general methodologies for measuring these properties in drug development are well-established:

- **Volume of Distribution (V_{ss}):** Typically calculated using non-compartmental analysis following intravenous administration of the drug, by dividing the total amount of drug in the body by its plasma concentration at steady state.

- **Plasma Protein Binding:** Often determined using in vitro techniques such as **equilibrium dialysis** or **ultrafiltration** of spiked plasma samples, followed by quantification of the free and bound drug fractions.

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References

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